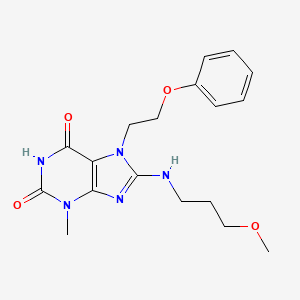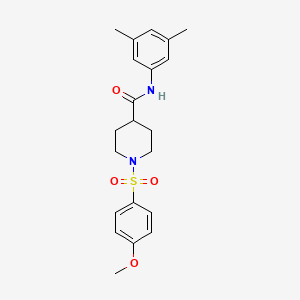
4-Ethynylazepane hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethynylazepane hydrochloride, also known as AEZS-130, is a synthetic compound that belongs to the class of azepane derivatives. It has been studied for its potential use in the treatment of various medical conditions, including cancer, endocrine disorders, and neurological disorders.
Applications De Recherche Scientifique
Control and Characterization of Multistep Unimolecular Reactions
Research has shown that electrons from scanning tunneling microscopes can break C-H bonds in acetylene molecules adsorbed on surfaces, leading to ethynyl (CCH) and further to dicarbon (CC). This process, characterized by significant changes in vibrational spectra and bonding geometry, underscores the importance of ethynyl groups in studying surface reactions and molecular electronics (Lauhon & Ho, 2000).
Environmental and Biological Applications
The chlorination of ethynylestradiol, producing chloroethynylestradiol and dichloroethynylestradiol, showcases the ethynyl group's role in environmental chemistry, particularly in the formation and behavior of reaction products in water treatment processes. This research highlights the potential environmental impact of ethynyl-containing compounds and their transformation products (Moriyama et al., 2004).
Importance in Medicinal Chemistry
The ethynyl group has been extensively used in drug discovery and development due to its ability to target a wide range of therapeutic proteins. Its incorporation into molecules can significantly influence their biological activity, demonstrating the group's versatility and importance in medicinal chemistry (Talele, 2020).
Photocatalytic Applications
Research into photocatalytic degradation of pollutants using doped nanoparticles, such as Fe-doped TiO2 for the degradation of 2,4-dichlorophenoxyacetic acid, underscores the potential application of ethynyl and related compounds in environmental remediation. This work illustrates the role of catalytic materials in enhancing the degradation of toxic compounds in water, potentially relevant for substances like "4-Ethynylazepane hydrochloride" in similar environmental applications (Ebrahimi et al., 2020).
Propriétés
IUPAC Name |
4-ethynylazepane;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N.ClH/c1-2-8-4-3-6-9-7-5-8;/h1,8-9H,3-7H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBLPVKPTLCHKIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1CCCNCC1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((2-(4-fluorophenyl)-3-(hydroxymethyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2613075.png)




![methyl 3-(8-(2,5-dimethoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2613080.png)

![1-(4-bromophenyl)-3-(2-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2613084.png)

![Methyl 1-methyl-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole-4-carboxylate;dihydrochloride](/img/structure/B2613088.png)


![methyl 4-{4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-5-methyl-1H-1,2,3-triazol-1-yl}benzoate](/img/structure/B2613096.png)
